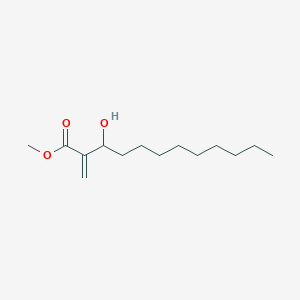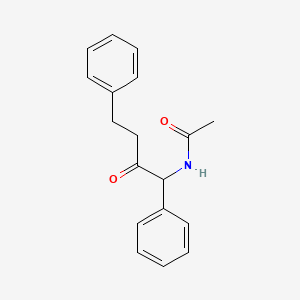![molecular formula C18H20O2 B12525284 1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene is an organic compound with the molecular formula C18H20O2 It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylbutenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene can be synthesized through several methods. One common approach involves the methylation of resorcinol in weak aqueous alkali with dimethyl sulfate. Another method utilizes methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. This intermediate then undergoes deprotonation to yield the final substituted product .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxybenzene: Similar in structure but lacks the phenylbutenyl substituent.
1,4-Dimethoxybenzene: Differs in the position of the methoxy groups.
1,2-Dimethoxy-4-(1-propenyl)benzene: Contains a propenyl group instead of a phenylbutenyl group
Uniqueness
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2,4-dimethoxy-1-[(E)-4-phenylbut-3-en-2-yl]benzene |
InChI |
InChI=1S/C18H20O2/c1-14(9-10-15-7-5-4-6-8-15)17-12-11-16(19-2)13-18(17)20-3/h4-14H,1-3H3/b10-9+ |
Clave InChI |
BYUJAGGFJGSYAI-MDZDMXLPSA-N |
SMILES isomérico |
CC(/C=C/C1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC(C=CC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


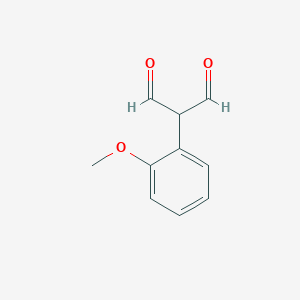
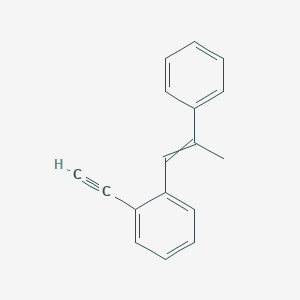
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
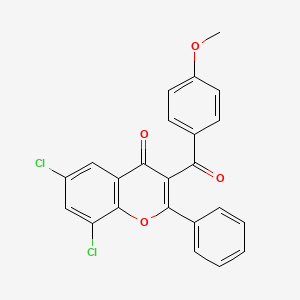

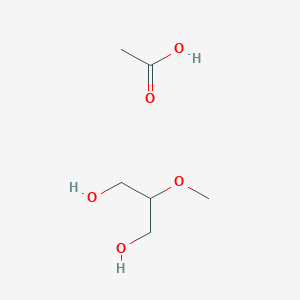



![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)

